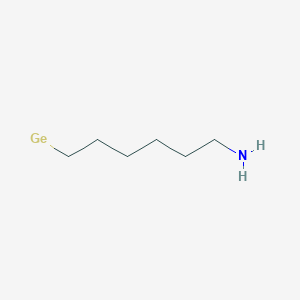
Hydroperoxy(hydroxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxy(hydroxy)oxophosphanium is a compound with the chemical formula H₂O₄PIt contains both hydroperoxy and hydroxy functional groups attached to a phosphorus atom, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydroperoxy(hydroxy)oxophosphanium typically involves the reaction of phosphorus compounds with hydrogen peroxide under controlled conditions. One common method includes the reaction of phosphine oxides with hydrogen peroxide, which results in the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the hydroperoxy and hydroxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroperoxy(hydroxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of the hydroperoxy group.
Reduction: It can be reduced to form phosphine oxides and other related compounds.
Substitution: The hydroxy and hydroperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include phosphine oxides, phosphonic acids, and other phosphorus-containing compounds .
Wissenschaftliche Forschungsanwendungen
Hydroperoxy(hydroxy)oxophosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biological oxidation processes and as a model compound for understanding the behavior of hydroperoxy groups in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with oxidative properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Hydroperoxy(hydroxy)oxophosphanium involves its ability to participate in redox reactions. The hydroperoxy group can donate or accept electrons, making it a versatile reagent in oxidation-reduction processes. The compound can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Hydroperoxyl Radical (HOO•): Similar in having a hydroperoxy group but lacks the phosphorus atom.
Phosphine Oxides: Similar in containing phosphorus but lack the hydroperoxy group.
Peroxyacids: Contain both hydroperoxy and carboxylic acid groups
Uniqueness: Hydroperoxy(hydroxy)oxophosphanium is unique due to the combination of hydroperoxy and hydroxy groups attached to a phosphorus atom. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
25756-95-0 |
|---|---|
Molekularformel |
H2O4P+ |
Molekulargewicht |
96.987 g/mol |
IUPAC-Name |
hydroperoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/HO4P/c1-4-5(2)3/h(H-,1,2,3)/p+1 |
InChI-Schlüssel |
OWMFROMIUXRDGS-UHFFFAOYSA-O |
Kanonische SMILES |
OO[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


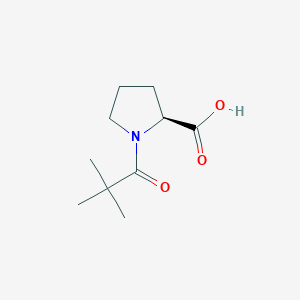
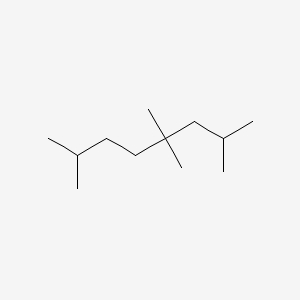
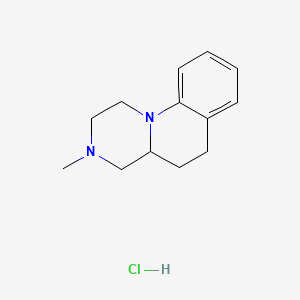
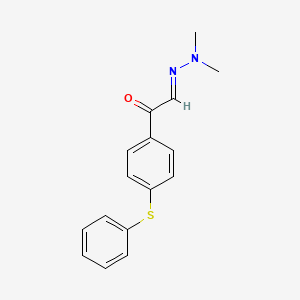



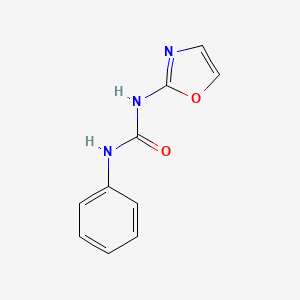
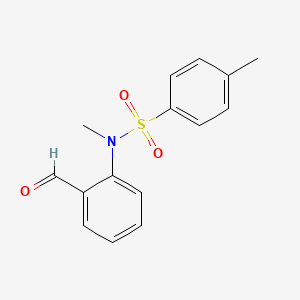
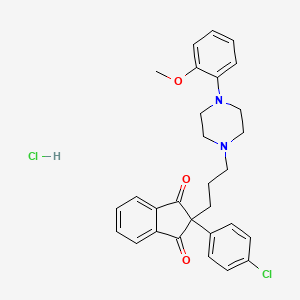
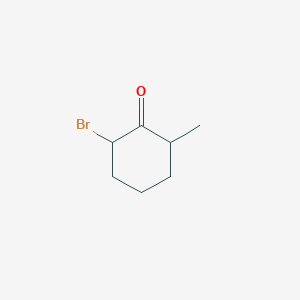
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
